
Tetramethylenebis(triphenylphosphonium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylenebis(triphenylphosphonium) diiodide is an organophosphorus compound that features two triphenylphosphonium groups connected by a tetramethylene bridge, with two iodide counterions. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylenebis(triphenylphosphonium) diiodide can be synthesized through the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,4-diiodobutane. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent like acetonitrile.
- Adding 1,4-diiodobutane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylenebis(triphenylphosphonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often involving metal catalysts.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tetramethylenebis(triphenylphosphonium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tetramethylenebis(triphenylphosphonium) diiodide exerts its effects involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium groups facilitate the compound’s uptake into cells, where it can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial activity compared to normal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylenebis(triphenylphosphonium) bromide: Similar structure but with bromide counterions instead of iodide.
Triphenylphosphine: A simpler compound with a single triphenylphosphine group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to a single phosphorus atom with chloride counterions.
Uniqueness
Tetramethylenebis(triphenylphosphonium) diiodide is unique due to its tetramethylene bridge, which provides distinct chemical and physical properties compared to other phosphonium salts. This structural feature enhances its ability to participate in specific chemical reactions and makes it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
73790-49-5 |
|---|---|
Molekularformel |
C40H38I2P2 |
Molekulargewicht |
834.5 g/mol |
IUPAC-Name |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;diiodide |
InChI |
InChI=1S/C40H38P2.2HI/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
URQRJFCQBNBVDD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



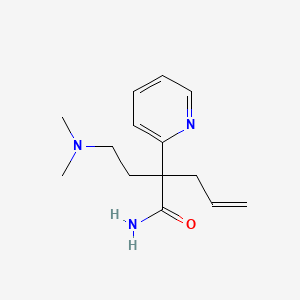
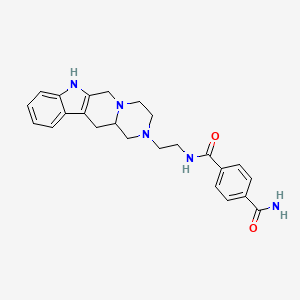
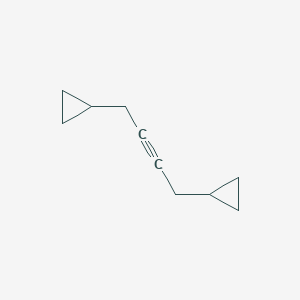
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
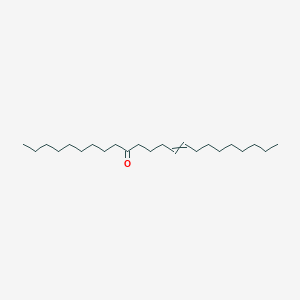
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
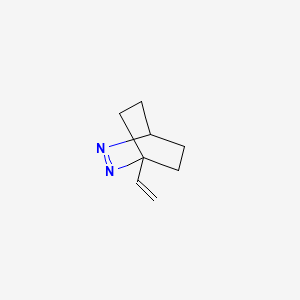

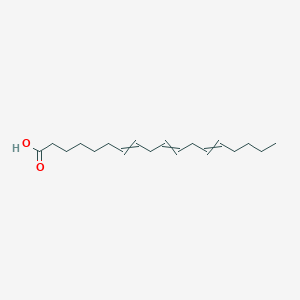
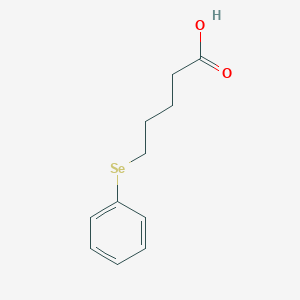

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
